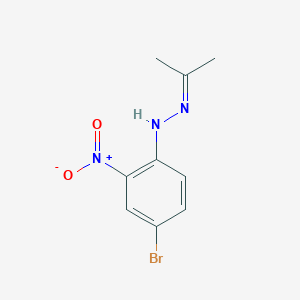

![molecular formula C10H13NO4S B2924603 4,5,6,7-四氢苯并[b]噻吩-2-胺草酸盐 CAS No. 1216924-54-7](/img/structure/B2924603.png)

4,5,6,7-四氢苯并[b]噻吩-2-胺草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

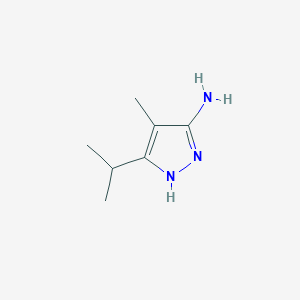

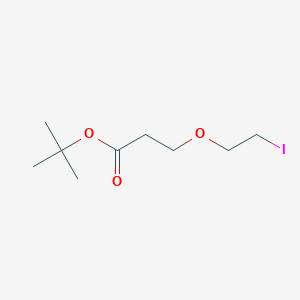

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” is a compound with the CAS Number: 1216924-54-7 . It has a molecular weight of 243.28 and its IUPAC name is 4,5,6,7-tetrahydro-1-benzothiophen-2-amine oxalate . It is stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of compounds containing the tetrahydrobenzo[b]thiophene scaffold, including “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate”, has been investigated . Eighteen such compounds were synthesized and their NRF2 activation was confirmed through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .

Molecular Structure Analysis

The molecular formula of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” is C10H13NO4S . The InChI code is 1S/C8H11NS.C2H2O4/c9-8-5-6-3-1-2-4-7(6)10-8;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6) .

Chemical Reactions Analysis

The compounds containing the tetrahydrobenzo[b]thiophene scaffold, including “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate”, have been found to activate NRF2 via a non-electrophilic mechanism . They inhibit LPS Ec-stimulated inflammation in macrophages .

Physical And Chemical Properties Analysis

“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” has a molecular weight of 153.25 g/mol . It has a topological polar surface area of 54.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

科学研究应用

有机合成和化学转化

- Shanta、Scrowston 和 Twigg (1967) 的研究展示了苯并[b]噻吩在有机合成中的多功能性。他们的工作涉及贝克曼重排和随后的反应,从乙酰氨基苯并[b]噻吩的肟中生成 3-氰基-1,2-苯并异噻唑衍生物。这个过程举例说明了苯并[b]噻吩在生成多样化的杂环化合物中的应用,这些化合物是药物化学和材料科学的基础 (Shanta、Scrowston 和 Twigg,1967)。

抗癌和抗肿瘤应用

- Mohareb、Milad Mohareb 和 Halim (2020) 探索了四氢苯并[b]噻吩衍生物的抗癌特性。他们利用 3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-重氮氯化物开发了新型的 1,2,4-三嗪,证明了四氢苯并[b]噻吩作为抗癌药物开发中的支架的潜力。这些化合物显示出有效的 c-Met 激酶抑制活性,表明它们可用作癌症治疗研究的新线索 (Mohareb、Milad Mohareb 和 Halim,2020)。

用于治疗应用的酶抑制

- Mohare、Abbas 和 Wardakhan (2019) 报道了四氢苯并[b]噻吩-3-碳酰肼衍生物的合成,因为它们具有作为抗癌剂和 Pim-1 激酶抑制剂的潜力。他们的研究证明了四氢苯并[b]噻吩衍生物的生物医学应用,强调了它们在开发具有抗肿瘤活性的激酶抑制剂中的作用 (Mohare、Abbas 和 Wardakhan,2019)。

杂环化学和药物设计

- El-Kashef、Rathelot、Vanelle 和 Rault (2007) 开发的吡咯并苯并[b]噻吩并[1,4]二氮杂卓表明了 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-碳腈的合成多功能性。这项工作强调了四氢苯并[b]噻吩衍生物在设计和合成具有潜在药理学应用的杂环化合物中的重要性 (El-Kashef 等人,2007)。

作用机制

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate activates NRF2 via a non-electrophilic mechanism . This activation leads to an increase in the expression of antioxidant proteins, which can protect cells from oxidative stress .

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various antioxidant proteins. These proteins are part of the cellular defense system against oxidative stress, which can be caused by various factors such as inflammation, toxins, and infection . The downstream effects of this activation include a decrease in oxidative stress and potential protection against inflammation .

Pharmacokinetics

It has been noted that the compound ismoderately stable in liver microsomes , which suggests that it may have a reasonable half-life in the body

Result of Action

The activation of NRF2 by 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate leads to a decrease in oxidative stress and inflammation. This is due to the upregulation of antioxidant proteins, which can neutralize reactive oxygen species and reduce inflammation .

Action Environment

The action of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate can be influenced by various environmental factors. For example, the presence of oxidative stress or inflammation can increase the activation of NRF2 . Additionally, the stability of the compound may be affected by factors such as temperature and pH.

安全和危害

未来方向

Future research could focus on further exploring the anti-inflammatory activity of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate” and similar compounds . Their ability to activate NRF2 and reverse elevated levels of pro-inflammatory cytokines and inflammatory mediators makes them promising candidates for the development of new anti-inflammatory drugs .

属性

IUPAC Name |

oxalic acid;4,5,6,7-tetrahydro-1-benzothiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.C2H2O4/c9-8-5-6-3-1-2-4-7(6)10-8;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUMOUXCUSYZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)

![4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2924531.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)

![3-[2-(2-Fluoroethyl)pyrazol-3-yl]propanoic acid](/img/structure/B2924540.png)

![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)